Home > Products > Screening Compounds P147611 > (-)-O-Desmethyl-N,N-bisdesmethylTramadol
(-)-O-Desmethyl-N,N-bisdesmethylTramadol -

(-)-O-Desmethyl-N,N-bisdesmethylTramadol

Catalog Number: EVT-15260569
CAS Number:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-O-Desmethyl-N,N-bisdesmethylTramadol is a significant compound in the study of analgesics, particularly in relation to tramadol, an opioid pain medication. This compound is recognized for its pharmacological properties and is classified as a metabolite of tramadol, contributing to its analgesic effects. The chemical structure of this compound allows it to interact with opioid receptors, which is central to its mechanism of action.

Source

The compound can be synthesized from tramadol through a series of demethylation reactions. It is often studied in the context of drug metabolism and pharmacokinetics, particularly in understanding how tramadol and its metabolites function within the body.

Classification

Chemically, (-)-O-Desmethyl-N,N-bisdesmethylTramadol belongs to the class of opioid analgesics. Its IUPAC name is 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol, and it has a molecular formula of C13H19NO2C_{13}H_{19}NO_2 with a molecular weight of 221.30 g/mol.

Synthesis Analysis

Methods

The synthesis of (-)-O-Desmethyl-N,N-bisdesmethylTramadol typically involves multiple steps, starting from tramadol itself. Key methods include:

  • Demethylation Reactions: The process involves N-and O-demethylation to yield the desired compound. Common reagents include strong acids or bases such as hydrochloric acid or sodium hydroxide.
  • Catalytic Hydrogenation: This may involve the use of palladium on carbon as a catalyst to facilitate hydrogenation steps.

Technical Details

The synthesis can be optimized for yield and purity using advanced techniques like continuous flow reactors and chromatography for purification. The reaction conditions must be carefully controlled to ensure the desired stereochemistry and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of (-)-O-Desmethyl-N,N-bisdesmethylTramadol features a cyclohexyl ring with an amino group and a hydroxyl group attached to a phenolic structure.

  • Molecular Formula: C13H19NO2C_{13}H_{19}NO_2
  • Molecular Weight: 221.30 g/mol
  • SMILES Notation: NC[C@H]1CCCC[C@]1(O)c2cccc(O)c2
  • InChI: InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m1/s1

This structure indicates that the compound has specific stereochemical configurations that are crucial for its biological activity.

Chemical Reactions Analysis

Reactions

(-)-O-Desmethyl-N,N-bisdesmethylTramadol can participate in various chemical reactions:

  • Oxidation: Typically using potassium permanganate or chromium trioxide.
  • Reduction: Can be performed using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at nitrogen atoms with reagents like alkyl halides.

Technical Details

The outcomes of these reactions depend on specific conditions and reagents used. For instance:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction can produce fully saturated compounds.

These reactions are essential for modifying the compound for various applications in research and medicine.

Mechanism of Action

The mechanism by which (-)-O-Desmethyl-N,N-bisdesmethylTramadol exerts its effects involves interaction with opioid receptors in the central nervous system. It acts primarily as an agonist at these receptors, inhibiting the release of neurotransmitters such as substance P and glutamate that are involved in pain transmission. This interaction results in an analgesic effect, reducing pain perception effectively.

Physical and Chemical Properties Analysis

Physical Properties

The compound has specific physical properties that are relevant for its handling and application:

  • Storage Temperature: -20°C
  • Shipping Temperature: Room Temperature

Chemical Properties

Key chemical properties include:

  • Solubility: Typically soluble in organic solvents.

These properties are critical for laboratory handling and formulation into pharmaceutical products.

Applications

Scientific Uses

(-)-O-Desmethyl-N,N-bisdesmethylTramadol is utilized in various scientific contexts:

  • Pharmacological Research: Used to study metabolic pathways of tramadol and its derivatives.
  • Biological Studies: Investigated for its interactions with opioid receptors and effects on neurotransmitter release.

Medical Applications

Research focuses on its potential as an analgesic for patients who do not respond well to conventional tramadol therapy. Its unique pharmacological profile may offer new avenues for pain management strategies.

Synthesis and Biosynthetic Pathways of (-)-O-Desmethyl-N,N-bisdesmethylTramadol

Enzymatic Pathways in Tramadol Metabolism

(-)-O-Desmethyl-N,N-bisdesmethyltramadol (commonly abbreviated as M5) is a tertiary metabolite of tramadol formed through sequential phase I oxidative reactions. Tramadol, administered as a racemic mixture of (+)-(1R,2R) and (−)-(1S,2S) enantiomers, undergoes stepwise demethylation:

  • Initial O-demethylation: Catalyzed primarily by CYP2D subfamily isoforms, producing O-desmethyltramadol (M1), the primary active metabolite with high µ-opioid receptor affinity [1] [5].
  • N-demethylation: Mediated by CYP3A and CYP2B subfamilies, converting tramadol to N-desmethyltramadol (M2), considered pharmacologically inactive at opioid receptors [1] [2].
  • Secondary Demethylation: M1 undergoes N-demethylation (via CYP3A/CYP2C) or M2 undergoes O-demethylation (via CYP2D) to form N,O-didesmethyltramadol (M5). The (-)-enantiomer of M5 is specifically derived from the further metabolism of the (-)-enantiomers of M1 or M2 [5].

Table 1: Key Metabolic Pathways Leading to (-)-M5 Formation

Precursor MetaboliteCatalyzing CYP EnzymesReaction TypeProduct Stereochemistry
(-)-M1CYP3A12 (Canine), CYP3A4 (Human), CYP2C21 (Canine)N-demethylation(-)-M5
(-)-M2CYP2D15 (Canine), CYP2D6 (Human)O-demethylation(-)-M5
(-)-TramadolSequential CYP2D + CYP3A/CYP2CO-demethylation + N-demethylation(-)-M5

Role of Cytochrome P450 Isoforms in N- and O-Demethylation

The formation of (-)-M5 is critically dependent on specific cytochrome P450 isoforms, exhibiting distinct substrate preferences and catalytic efficiencies:

  • O-Demethylation (M2 → M5):
  • CYP2D15: Primary enzyme in dogs, highly selective for O-demethylation of (-)-M2 to (-)-M5. Potently inhibited by quinidine [1] [5].
  • CYP2D6: Human ortholog responsible for O-demethylation of (-)-M2. Genetic polymorphisms significantly impact activity.
  • N-Demethylation (M1 → M5):
  • CYP3A12/CYP3A4: Major contributors to N-demethylation across species (CYP3A12 canine, CYP3A4 human). Inducible by agents like phenobarbital [1] [2].
  • CYP2B11/CYP2B6: Significant contributors to N-demethylation (CYP2B11 canine, CYP2B6 human). Inhibited by chloramphenicol and anti-CYP2B11 antibodies [1].
  • CYP2C21: Specifically identified in dogs as the major isoform responsible for N-demethylation of M1 (both enantiomers) to M5 [5].
  • Inhibition Dynamics: Fluconazole potently inhibits CYP2C21 and CYP3A12-mediated N-demethylation of M1 to M5, and CYP2D15-mediated O-demethylation of M2 to M5. This shifts metabolism towards accumulation of M1 and M2, reducing M5 formation [5].

Table 2: CYP Isoform Kinetic Parameters in (-)-M5 Formation Pathways (Representative Data)

CYP IsoformSpeciesPrimary SubstrateReactionApparent Km (µM)*Relative Contribution (%)
CYP2D15Canine(-)-M2O-demethylation → M5Low (<10)~80-90% (M2→M5)
CYP2D6Human(-)-M2O-demethylation → M5Low (~5-15)~60-75% (M2→M5)
CYP3A12Canine(-)-M1N-demethylation → M5Moderate-High~40-50% (M1→M5)
CYP3A4Human(-)-M1N-demethylation → M5Moderate-High~50-70% (M1→M5)
CYP2C21Canine(-)-M1N-demethylation → M5Moderate (~20-40)~40-60% (M1→M5)
CYP2B11Canine(-)-TramadolN-demethylation → M2High (>100)Minor for M5 (forms M2)

Apparent Km values are approximations based on microsomal studies; actual values vary based on experimental conditions [1] [2] [5].

Stereochemical Specificity in Metabolic Transformations

The metabolism of tramadol and its metabolites exhibits significant enantioselectivity, directly influencing the formation kinetics of (-)-M5:1. Enzyme Enantiopreference:- CYP2D15/CYP2D6: While metabolizing both enantiomers of tramadol to M1 and M2 to M5, these isoforms often show kinetic differences (Vmax/Km) between the (+)- and (-)-enantiomers. Dog liver microsome studies indicate similar rates of M1 formation from (+)-tramadol and (-)-tramadol, suggesting limited stereoselectivity for the initial O-demethylation step by CYP2D15 [1] [2].- CYP3A12/CYP3A4 & CYP2B11: These isoforms responsible for N-demethylation (tramadol→M2; M1→M5) also demonstrate minimal stereoselectivity for the substrates tramadol and M1 [1] [2].2. Downstream Stereochemistry: The stereochemical configuration of the parent tramadol molecule is retained through its metabolic transformations. (-)-Tramadol is metabolized to (-)-M1 and (-)-M2, which are subsequently metabolized to (-)-M5. The chirality at the two carbon centers (1S,2S in the (-)-enantiomers) is preserved throughout these demethylation reactions [1] [5].3. Pharmacological Relevance of (-)-M5: While M1 exhibits high µ-opioid receptor affinity (particularly the (+)-enantiomer), and M2 is considered inactive, the pharmacological activity of M5 enantiomers is less well characterized. Its formation represents a significant deactivation pathway for the active (-)-M1 metabolite, diverting it away from exerting opioid effects [5].

Comparative Metabolism Across Species (Canine, Feline, Human)

Significant interspecies differences in CYP isoform expression, activity, and kinetics profoundly impact the formation rates and plasma concentrations of (-)-M5:1. Formation Rate of M1 (Key Precursor):- Dogs: Exhibit the lowest rate of tramadol O-demethylation (M1 formation) among the species studied. Dog liver microsomes form M1 3.9-fold slower than cats but 7-fold faster than humans. Consequently, precursor availability for (-)-M5 formation via M1 N-demethylation is limited [1] [2] [6].- Cats: Demonstrate the highest rate of tramadol O-demethylation (M1 formation), leading to significantly higher plasma M1 concentrations. This provides ample substrate for potential M5 formation via N-demethylation [1] [2].- Humans: Show an intermediate rate of M1 formation compared to dogs and cats.2. Formation Rate of M2 (Alternative Precursor):- Dogs: Exhibit the highest rate of tramadol N-demethylation (M2 formation). Dog liver microsomes form M2 4.8-fold faster than cats and 19-fold faster than humans [1] [2]. This creates a large pool of M2 substrate available for O-demethylation to M5.- Cats & Humans: Both species form M2 at significantly lower rates than dogs.3. Dominant Pathways to M5:- Dogs: Due to the high M2 formation rate and the activity of CYP2D15, the M2 → M5 (O-demethylation) pathway is likely a significant route for (-)-M5 formation. The M1 → M5 (N-demethylation) pathway also occurs but may be constrained by lower M1 precursor levels compared to cats [1] [5].- Cats: High M1 formation suggests the M1 → M5 (N-demethylation) pathway may be more prominent, although overall M5 formation kinetics in cats are less well documented.- Humans: Both M1→M5 (via CYP3A4/CYP2C9) and M2→M5 (via CYP2D6) pathways contribute. Genetic polymorphisms (e.g., CYP2D6 PM/UM status) significantly influence flux through the M2→M5 pathway [8].4. Overall M5 Exposure: Pharmacokinetic studies in dogs show M5 is often the major circulating and excreted tramadol metabolite, reflecting the high rates of both primary demethylation steps (especially N-demethylation) and the subsequent secondary demethylation [5] [6]. In contrast, humans typically show lower relative plasma concentrations of M5 compared to M1 and M2 conjugates.

Table 3: Species Comparison of Key Metabolic Fluxes Impacting (-)-M5 Formation

Metabolic ParameterCanineFelineHuman
Tramadol → M1 (O-demethylation) RateLow (3.9x↓ vs feline; 7x↑ vs human)High (Baseline)Intermediate (7x↓ vs canine)
Tramadol → M2 (N-demethylation) RateHigh (4.8x↑ vs feline; 19x↑ vs human)Low (4.8x↓ vs canine)Low (19x↓ vs canine)
Major CYP for M1 FormationCYP2D15Presumed CYP2D-likeCYP2D6
Major CYP for M2 FormationCYP2B11, CYP3A12Presumed CYP3A/CYP2B-likeCYP2B6, CYP3A4
Major CYP for M1 → M5 (N-dem)CYP3A12, CYP2C21Not Well StudiedCYP3A4, CYP2C9
Major CYP for M2 → M5 (O-dem)CYP2D15Not Well StudiedCYP2D6
Relative Plasma [M5]High (Often major metabolite)Moderate (High [M1] dominates)Moderate/Low (Varies)

Data synthesized from liver microsome studies and pharmacokinetic analyses [1] [2] [5].

Properties

Product Name

(-)-O-Desmethyl-N,N-bisdesmethylTramadol

IUPAC Name

3-[2-(aminomethyl)-1-hydroxycyclohexyl]phenol

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2

InChI Key

MJTYLDGVLFSXDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.